N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Description
N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a 2-methyl-4-nitrophenyl substituent attached to the benzofuran core via a carboxamide linkage. The 2-methyl-4-nitrophenyl group introduces steric bulk and electron-withdrawing properties, which may influence binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-8-12(18(20)21)6-7-13(10)17-16(19)15-9-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHJROQKKREBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386490 | |
| Record name | ST075932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5715-39-9 | |
| Record name | ST075932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-benzofuran-2-carboxylic acid and 2-methyl-4-nitroaniline.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours, 110°C | 1-Benzofuran-2-carboxylic acid + 2-methyl-4-nitroaniline hydrochloride | ~85% | |
| Basic (NaOH, reflux) | 4M NaOH, 8 hours, 100°C | Sodium 1-benzofuran-2-carboxylate + 2-methyl-4-nitroaniline | ~78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the nitro group stabilizing the intermediate through electron-withdrawing effects.
Reduction of the Nitro Group
The 4-nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation or chemical reductants.
The resulting amine derivative exhibits enhanced solubility and potential for further functionalization .
Electrophilic Aromatic Substitution
The benzofuran core undergoes electrophilic substitution at the C3 position, leveraging its aromatic electron-rich furan ring.
The C3 position is activated for substitution due to electron donation from the oxygen atom in the furan ring .
Transamidation of the Carboxamide Group
The carboxamide undergoes transamidation with primary or secondary amines via a two-step Boc-mediated process.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Boc protection + aminolysis | Boc₂O/DMAP, then RNH₂, toluene | N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide derivatives | 70–85% |
This method enables diversification of the amide group for structure-activity relationship studies .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous buffers, with degradation observed at extreme pH:
| pH | Temperature | Half-Life | Primary Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 4.2 hours | Amide hydrolysis |
| 7.4 | 37°C | 48 hours | Minimal degradation |
| 10.0 | 37°C | 6.8 hours | Amide hydrolysis |
Data suggests optimal stability at neutral pH, critical for pharmacokinetic studies .
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of cellular processes and as a probe in biochemical assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of Benzofuran Carboxamide Derivatives
Pharmacological and Physicochemical Insights
- However, nitro groups may reduce solubility, as seen in nitroaromatic drugs.
- Memory Enhancement : The azabicyclo analog in demonstrates that bulky, conformationally restricted substituents (e.g., azabicyclo) enhance α7 receptor agonism, improving cognitive function. The target compound’s nitro group may limit similar activity due to steric and electronic mismatches .
- HDAC Inhibition : C8’s sulfamoyl group likely interacts with HDAC’s catalytic Zn²⁺, a feature absent in the target compound. This suggests the nitro group may require complementary structural motifs (e.g., linker regions) for effective HDAC binding .
- Solubility : The piperidinyl analog () shows moderate solubility in polar solvents, whereas the target compound’s nitro group may necessitate DMSO for dissolution, limiting in vivo applications .
Biological Activity
N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a nitrophenyl group and an amide functional group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis. It appears to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as P53 and Bax, leading to cell cycle arrest .
- Protein Binding : Studies have shown that benzofuran derivatives, including this compound, can bind to serum albumins, which may facilitate their delivery and efficacy in therapeutic applications. The binding affinity varies, influencing the pharmacokinetics and bioavailability of the compound .
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it has been noted for its urease inhibitory potential, which is critical in treating certain infections .
Anticancer Activity
A notable study assessed the anticancer properties of this compound against several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited varying IC50 values depending on the cell line, with some showing potent activity comparable to established chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MIC) were evaluated against various strains:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Pseudomonas aeruginosa | 11.29 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzofuran structure can significantly affect biological activity. For instance:
- Substituents on the Nitrophenyl Group : Electron-withdrawing groups enhance cytotoxicity.
- Amide Modifications : Altering the amide moiety can impact enzyme inhibition and overall potency .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving prostate cancer cells showed that this compound could induce significant apoptosis, suggesting its potential as a lead candidate for further development in oncology .
- Antimicrobial Applications : Another investigation focused on its antibacterial properties, demonstrating effectiveness against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide?
- Methodology :
- Step 1 : Synthesize benzofuran-2-carboxylic acid via cyclization of substituted phenols or Pd-catalyzed C–H activation .
- Step 2 : React with 2-methyl-4-nitroaniline using coupling reagents (e.g., EDCI/HOBt) in anhydrous acetonitrile under reflux (3–5 hours) .
- Step 3 : Purify via recrystallization (e.g., CHCl₃/EtOH) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Data : Yields range from 45% to 85% depending on purification methods .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Techniques :
- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0–8.5 ppm for NH) and aromatic protons (δ ~6.5–8.0 ppm) .
- X-ray crystallography : Determine dihedral angles between benzofuran and nitrophenyl rings (e.g., ~9.71° in similar structures) and intramolecular interactions (e.g., N–O distances ~2.6 Å) .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to assess its biological activity (e.g., enzyme inhibition or receptor agonism)?
- Experimental Design :
- Target Selection : Prioritize targets based on structural analogs (e.g., α7 nicotinic acetylcholine receptors for neuroactive compounds) .
- In vitro Assays :
- Use fluorescence-based enzymatic assays (e.g., calpain inhibition studies with human Calpain-1 protease core) .
- Measure IC₅₀ values via dose-response curves (e.g., nematocidal activity in C. elegans with EC₅₀ ~0.94 μM in combination studies) .
- Controls : Include reference inhibitors (e.g., aldicarb for nematicidal synergy ).
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, solvent/DMSO concentration) .
- Structural Analysis : Compare crystallographic data to confirm conformational differences (e.g., planarity of benzofuran vs. nitrophenyl moieties) .
- Synergy Studies : Test combinatorial effects (e.g., wact-86 + aldicarb interaction) to identify potentiating factors .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Models :
- Rodents : Assess cognitive effects (e.g., working memory improvements in mice via α7 receptor agonism) .
- C. elegans : Evaluate nematocidal efficacy and LC₅₀ values in combination therapies .
- Analytical Methods :
- HPLC-MS : Quantify plasma/tissue concentrations.
- Behavioral Assays : Track locomotion or learning deficits in transgenic models .
Q. How to optimize synthetic yield and purity for scale-up?
- Strategies :
- Flow Chemistry : Use continuous reactors to enhance reproducibility (e.g., multi-step couplings in acetonitrile) .
- Salt Formation : Improve crystallinity via HCl salt precipitation (e.g., recrystallization from EtOH/CHCl₃ yields >95% purity) .
- DoE (Design of Experiments) : Optimize reaction time, temperature, and stoichiometry using statistical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
